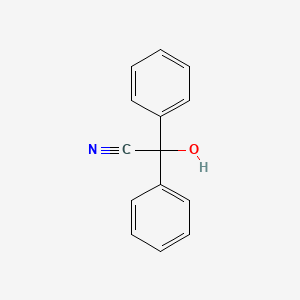

2-Hydroxy-2,2-diphenylacetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2,2-diphenylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDQZKOTSCOPIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Hydroxy 2,2 Diphenylacetonitrile and Its Precursors/derivatives

Strategies for Stereoselective and Enantioselective Carbon-Carbon Bond Formation

The creation of the quaternary stereocenter in 2-Hydroxy-2,2-diphenylacetonitrile with high stereocontrol is a formidable synthetic challenge. The following sections explore methodologies aimed at achieving this through chiral induction and diastereoselective approaches.

Chiral Induction in Cyanohydrin Synthesis

The asymmetric synthesis of cyanohydrins typically involves the addition of a cyanide source to a carbonyl compound, in this case, benzophenone (B1666685), facilitated by a chiral catalyst or auxiliary. nih.gov The goal is to control the facial selectivity of the nucleophilic attack on the prochiral ketone, leading to an enantiomeric excess of one stereoisomer.

While the direct asymmetric synthesis of this compound is challenging, the development of chiral catalysts has provided pathways to enantiomerically enriched cyanohydrins from various ketones. liverpool.ac.uk These methods often employ chiral ligands complexed to a metal center, which coordinates to the ketone and shields one of its faces, thereby directing the cyanide attack to the less hindered side. liverpool.ac.uk For instance, chiral (salen)-metal complexes have been utilized as catalysts for the enantioselective cyanosilylation of ketones. psu.edu The use of trimethylsilyl (B98337) cyanide (TMSCN) is common in these reactions as it forms a silyl-protected cyanohydrin, which can be subsequently deprotected to yield the target α-hydroxynitrile. diva-portal.orgorgsyn.org

The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. Research has explored various metal-ligand combinations, including those based on titanium, aluminum, and lanthanides, to optimize the stereochemical outcome of the cyanohydrin formation. liverpool.ac.ukpsu.edu

Diastereoselective Approaches to α-Hydroxynitrile Scaffolds

Diastereoselective strategies for the synthesis of α-hydroxynitrile scaffolds often involve the reaction of a chiral nucleophile with a prochiral electrophile or vice versa. In the context of this compound, this could involve the addition of a cyanide equivalent to a chiral derivative of benzophenone or the reaction of a chiral cyanide source with benzophenone.

One approach involves the use of chiral auxiliaries attached to the cyanide source or the ketone. These auxiliaries create a chiral environment that influences the stereochemical course of the reaction, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the enantiomerically enriched α-hydroxynitrile.

Another strategy relies on substrate-controlled diastereoselectivity, where existing stereocenters in the substrate direct the formation of new ones. While not directly applicable to the synthesis of this compound from benzophenone, this principle is fundamental in the synthesis of more complex α-hydroxynitrile scaffolds where stereocenters are already present. For instance, the addition of lithioacetonitrile to chiral aldehydes and ketones can proceed with varying degrees of diastereoselectivity. acs.org Furthermore, three-component condensation reactions catalyzed by Lewis acids have been shown to produce α-hydroxy-β-amino esters with high diastereoselectivity. nih.gov

Computational modeling can be a powerful tool to understand and predict the origins of diastereoselection in these reactions, aiding in the design of more efficient and selective synthetic routes. nih.gov

Catalytic Approaches in α-Hydroxynitrile Formation

Catalysis plays a pivotal role in the efficient and selective synthesis of α-hydroxynitriles. The following sections discuss the application of metal-based, organocatalytic, and biocatalytic systems, as well as heterogeneous catalysis for scalable production.

Metal-Catalyzed Cyanohydrin Synthesis

Metal catalysts have been extensively investigated for the synthesis of cyanohydrins from ketones like benzophenone. acs.org Lewis acidic metal centers can activate the carbonyl group towards nucleophilic attack by the cyanide anion. liverpool.ac.uk

A variety of metals have been employed, including main-group elements, transition metals, and lanthanides. liverpool.ac.ukacs.org For example, zinc iodide has been used as a catalyst for the synthesis of benzophenone cyanohydrin from benzophenone and trimethylsilyl cyanide. orgsyn.org Aluminum-based catalysts, such as chiral Al(salen) complexes, have proven effective in the enantioselective cyanosilylation of ketones. psu.edu

Lanthanide complexes are also emerging as powerful catalysts in asymmetric cyanohydrin synthesis. liverpool.ac.uk For instance, ytterbium chloride complexed with a chiral pybox ligand can catalyze the silylcyanation of aldehydes with good conversion and high enantiomeric excess. diva-portal.org The choice of the metal and the chiral ligand is critical in directing the stereochemical outcome of the reaction. liverpool.ac.uk

The development of bifunctional catalysts, which can activate both the ketone and the cyanide source, represents a significant advancement in this area. psu.edu For example, a combination of a Ti(IV)-salen complex and an N-oxide has been shown to be effective for the cyanosilylation of ketones. organic-chemistry.org

| Catalyst System | Ketone | Cyanide Source | Product | Reference |

| Zinc Iodide | Benzophenone | Trimethylsilyl cyanide | O-(Trimethylsilyl)benzophenone cyanohydrin | orgsyn.org |

| Chiral Al(salen) | Various Ketones | Trimethylsilyl cyanide | Chiral Cyanohydrins | psu.edu |

| YbCl3/Phenyl-pybox | Benzaldehyde (B42025) | Trimethylsilyl cyanide | (R)-Mandelonitrile | diva-portal.org |

| Ti(IV)-salen/N-oxide | Various Ketones | Trimethylsilyl cyanide | Silylated Cyanohydrins | organic-chemistry.org |

Organocatalytic and Biocatalytic Strategies

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to metal-based catalysis for the synthesis of chiral cyanohydrins.

Organocatalysis: Chiral organic molecules can act as catalysts to promote the enantioselective addition of cyanide to ketones. These catalysts are often free of toxic metals and can operate under mild reaction conditions. For example, chiral Lewis bases, such as those derived from cinchona alkaloids, have been employed to catalyze the addition of cyanide equivalents to ketones. organic-chemistry.org Chiral thiourea (B124793) derivatives have also been shown to be effective catalysts for the enantioselective cyanosilylation of ketones by activating both the electrophile and the nucleophile through hydrogen bonding interactions. organic-chemistry.org

Biocatalysis: Enzymes, particularly oxynitrilases (also known as hydroxynitrile lyases), are highly efficient and stereoselective catalysts for the synthesis of cyanohydrins. d-nb.infothieme-connect.de These enzymes can catalyze the addition of hydrogen cyanide (HCN) to aldehydes and ketones with excellent enantioselectivity. d-nb.info While the natural substrates for many oxynitrilases are aldehydes, some have been shown to accept ketones. d-nb.info Protein engineering and directed evolution are being used to expand the substrate scope and improve the catalytic efficiency of these enzymes for challenging substrates like benzophenone. researchgate.net The use of enzymes in organic solvents or biphasic systems can overcome issues related to the low aqueous solubility of substrates and the instability of cyanohydrins in aqueous media. d-nb.info

| Catalytic Approach | Catalyst Type | Substrate | Key Features | References |

| Organocatalysis | Chiral Thioureas | Ketones | Dual activation via hydrogen bonding | organic-chemistry.org |

| Biocatalysis | Oxynitrilases | Aldehydes, Ketones | High enantioselectivity, mild conditions | d-nb.infothieme-connect.de |

Heterogeneous Catalysis for Scalable Production

For the industrial production of this compound, heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, and suitability for continuous flow processes.

Solid-supported catalysts can be prepared by immobilizing homogeneous metal complexes or organocatalysts onto an insoluble support material such as silica, alumina, or polymers. This approach combines the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. For instance, metal nanoparticles supported on materials like carbon have been developed for cyanation reactions. acs.org

The development of robust and highly active heterogeneous catalysts is crucial for the scalable and cost-effective synthesis of this compound. Research in this area focuses on designing stable catalyst supports, optimizing catalyst loading, and developing efficient reaction protocols for large-scale applications. The hydration of acetone (B3395972) cyanohydrin using a manganese oxide catalyst is an example of an industrial process utilizing heterogeneous catalysis. nii.ac.jp

Functional Group Interconversions and Rearrangement Reactions

The transformation of existing functional groups and molecular rearrangements are fundamental strategies in the synthesis of complex molecules. These approaches are particularly relevant in the preparation of this compound and its analogs.

Transformation Pathways from Related Diphenyl Compounds

A primary route to this compound involves the transformation of readily available diphenyl compounds. One of the most common precursors is benzophenone. The synthesis from benzophenone is a two-step process that yields the target molecule in good yields. nih.govrsc.org For instance, a preparation starting from 1.0 g of benzophenone resulted in 0.90 g of this compound, corresponding to a 78% yield over the two steps. nih.govrsc.org

Another significant transformation pathway starts from mandelonitrile (B1675950). This method involves the reaction of mandelonitrile with benzene (B151609) in the presence of a strong acid, such as concentrated sulfuric acid, which acts as a condensation agent. google.com This approach is noted for avoiding the use of bromine and the associated lachrymatory intermediate, α-bromophenylacetonitrile. google.com In a specific example, 133g of mandelonitrile reacted with 600g of benzene in the presence of 50g of 98% concentrated sulfuric acid at 40-45°C for one hour to produce diphenylacetonitrile (B117805). google.com

The anion of diphenylacetonitrile itself can be a key intermediate for further derivatization. For example, it can be alkylated to produce more complex structures. google.com

Dehydration and Hydration Processes of Nitriles

The nitrile group in this compound and related compounds is a versatile functional handle that can undergo both dehydration and hydration reactions. The hydroxyl group can also participate in dehydration. smolecule.com

Dehydration of the corresponding amide, diphenylacetamide, is a known method for preparing diphenylacetonitrile. orgsyn.org Conversely, the hydration of the nitrile group in this compound can lead to the formation of 2-hydroxy-2,2-diphenylacetamide. lookchem.comscispace.comresearchgate.net This hydrolysis can be achieved under basic conditions in the presence of hydrogen peroxide, often catalyzed by an organic quaternary ammonium (B1175870) salt or a tertiary amine. google.com

It is important to note that this compound can be unstable in basic environments, potentially undergoing a retro-cyanohydrin reaction to regenerate the parent ketone and release a cyanide anion. rsc.org This instability can be mitigated, for example, by the addition of sodium cyanide to the reaction mixture, which, according to Le Chatelier's principle, suppresses the decyanation process. rsc.org

Novel Reaction Pathways for the Diphenylacetonitrile Core

The development of new reaction methodologies provides more efficient and diverse routes to the diphenylacetonitrile scaffold. These include α-aryl substitution reactions and multicomponent reaction paradigms.

α-Aryl Substitution Reactions

α-Aryl substitution reactions offer a direct method for constructing the diphenylacetonitrile core by introducing an aryl group at the α-position of a phenylacetonitrile (B145931) derivative. One such method involves the reaction of phenylacetonitrile with benzyl (B1604629) alcohol, catalyzed by sodium alkoxide under heating, to perform an α-aryl substitution. google.com Another approach utilizes the palladium-catalyzed α-arylation of nitriles, which allows for the monoarylation of secondary nitriles with various aryl halides. conicet.gov.ar

Radical nucleophilic substitution (SRN1) reactions provide an alternative pathway for the α-arylation of nitriles. conicet.gov.ar For instance, the anion of 2-naphthylacetonitrile (B189437) can be selectively substituted at its α-carbon by aromatic halides through a photoinduced SRN1 mechanism to yield α,α-diaryl nitriles. conicet.gov.ar The reaction of phenylalkanenitriles and diphenylacetonitrile with aromatic nitro compounds can also lead to α-arylation through various pathways, including substitution of a halogen, nitro group, or hydride anion. researchgate.net

A traditional method for synthesizing diphenylacetonitrile involves the bromination of benzyl cyanide to form α-bromo-α-phenylacetonitrile, followed by a Friedel-Crafts reaction with benzene in the presence of anhydrous aluminum chloride. orgsyn.org

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product, offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. mdpi.comresearchgate.net These reactions are increasingly being applied to the synthesis of complex molecules, including derivatives of diphenylacetonitrile. researchgate.netnih.gov

While direct examples of multicomponent reactions for the synthesis of this compound are not prevalent in the reviewed literature, the principles of MCRs are highly applicable to the synthesis of its precursors and derivatives. For example, the Strecker reaction, a classic MCR, involves the reaction of an amine, a ketone or aldehyde, and a cyanide source to produce an α-aminonitrile. mdpi.com Although not a direct synthesis of the title compound, this highlights the potential of MCRs in creating related structures.

A one-pot method for synthesizing β-amino alcohols has been developed based on the α-hydroxylation of a C-H bond at the benzylic position, followed by the reduction of a nitrile or amide functional group. nih.govrsc.org This cascade process, which utilizes molecular oxygen as an oxidant and a hydride reagent as a reductant, demonstrates the power of combining multiple reaction steps in a single pot to access complex structures. nih.govrsc.org

Reaction Mechanisms and Chemical Transformations of 2 Hydroxy 2,2 Diphenylacetonitrile

Mechanistic Elucidation of Nitrile Reactivity

The nitrile group in 2-Hydroxy-2,2-diphenylacetonitrile is a primary site for chemical reactions, undergoing nucleophilic additions and hydrolysis. smolecule.comlibretexts.org The electrophilic nature of the carbon atom in the carbon-nitrogen triple bond makes it susceptible to attack by nucleophiles. libretexts.org

Nucleophilic Addition Pathways

Nucleophilic addition to the nitrile group is a fundamental transformation. smolecule.com For instance, Grignard reagents can attack the electrophilic carbon of the nitrile to form an imine salt, which upon hydrolysis, yields a ketone. chemistrysteps.com Similarly, organolithium reagents react in a comparable manner. chemistrysteps.com The reaction of nitriles with hydride donors, such as lithium aluminum hydride (LiAlH4), results in the formation of primary amines. libretexts.orglibretexts.org This process involves the nucleophilic attack of a hydride on the nitrile carbon, leading to an imine anion intermediate that undergoes further reduction. libretexts.orglibretexts.org

In a specific example involving a related compound, diphenylacetonitrile (B117805), its anion can participate in nucleophilic addition reactions. nih.gov For instance, it can attack an aziridinium (B1262131) salt, leading to a ring-opening reaction. nih.gov Another documented reaction is the addition of nitriles to nitrones, promoted by triethylsilyl trifluoromethanesulfonate (B1224126) and triethylamine, which proceeds through the in situ formation of an N-silyl ketene (B1206846) imine followed by a Mannich-type reaction. thieme-connect.com

Hydrolysis Mechanisms of Nitriles to Amides and Carboxylic Acids

The nitrile group of this compound can be hydrolyzed to either an amide or a carboxylic acid, depending on the reaction conditions. smolecule.comlibretexts.org This transformation can be catalyzed by either acid or base. libretexts.org

Under acidic conditions, the nitrogen atom of the nitrile is protonated, which enhances the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. chemistrysteps.comlibretexts.org This leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. chemistrysteps.com Further heating in the presence of acid can hydrolyze the amide to a carboxylic acid.

In a basic medium, a strong nucleophile like the hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org This also proceeds through an amide intermediate, which can be further hydrolyzed to a carboxylate salt upon heating.

Carbon-Carbon Bond Cleavage and Formation in Systems Involving Nitriles

The carbon-carbon bond adjacent to the nitrile group can be involved in both cleavage and formation reactions, often facilitated by transition metal catalysts.

Catalytic Reductive Cleavage of Nitriles

The reductive cleavage of the C-CN bond, also known as decyanation, is a significant transformation that allows for the removal of the cyano group. organic-chemistry.orgacs.org This process can transform nitriles back into their parent alkanes or arenes. acs.org While traditional methods often require harsh reducing agents, catalytic protocols have been developed using milder conditions. acs.orgresearchgate.net

Rhodium-catalyzed reductive cleavage using hydrosilanes as the reducing agent has proven effective for a variety of nitriles, including those that are sterically hindered. organic-chemistry.orgacs.orgresearchgate.net This method exhibits good functional group tolerance. organic-chemistry.org Nickel-catalyzed systems have also been employed for the reductive decyanation of aromatic nitriles, utilizing ethanol (B145695) as a hydride source. researchgate.net Furthermore, iron complexes can catalyze the photoinduced reductive decyanation of nitriles in the presence of a hydrosilane. beilstein-journals.org

The mechanism for these reductive cleavages can vary. For instance, some reactions proceed via a radical mechanism, while others, like a titanium-catalyzed protocol for geminal dinitriles, operate through a non-free-radical pathway involving catalyst-controlled C-CN scission. researchgate.netnih.gov

Michael-Type Hydroalkylation Reactions

Nitriles can participate in Michael-type addition reactions, which are crucial for forming new carbon-carbon bonds. sctunisie.orgacs.org In these reactions, a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-poor alkenes. sctunisie.org The anion of a nitrile can act as the nucleophile in such additions. sctunisie.org These reactions are often promoted by a base. sctunisie.orgresearchgate.net

For example, the coupling of nitroalkane anions with electron-deficient alkenes, including allylic nitriles, is a powerful method for creating polyfunctionalized molecules. sctunisie.org Iridium catalysts have been shown to facilitate the Michael-type hydroalkylation of cyclic α,β-unsaturated ketones with alkyl aryl nitriles, leading to the formation of 3-substituted cyclohexanones with a quaternary carbon center. liverpool.ac.uk

Oxidative and Reductive Transformations

This compound can undergo both oxidative and reductive transformations, targeting different parts of the molecule.

A notable oxidative reaction involving the related diphenylacetonitrile is its α-peroxidation. beilstein-journals.orgnih.gov This can be achieved using tert-butyl hydroperoxide (TBHP) in the presence of a copper(I) catalyst. beilstein-journals.orgnih.gov The proposed mechanism involves the oxidation of Cu(I) to Cu(II) by TBHP, generating a tert-butoxy (B1229062) radical. This radical then abstracts a hydrogen atom from the carbon alpha to the nitrile, forming a C-centered radical. The subsequent recombination of this radical with a tert-butylperoxy radical (formed from the oxidation of TBHP by Cu(II)) yields the peroxide product. beilstein-journals.orgnih.gov

In terms of reductive transformations, a one-pot method has been developed for the synthesis of β-amino alcohols from nitriles bearing a benzylic α-hydrogen. nih.gov This cascade process utilizes molecular oxygen as an oxidant and sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) as a reductant. The reaction proceeds via a radical α-hydroxylation at the benzylic carbon, followed by the reduction of the nitrile group to an amine. nih.gov

α-Hydroxylation and Subsequent Reactions

While this compound already possesses a hydroxyl group at the alpha position to the nitrile, further reactions stemming from this functionality are of significant interest. A notable transformation is the radical α-hydroxylation which can precede the reduction of the nitrile or amide functional group, enabling a one-pot synthesis of β-amino alcohols. rsc.orgresearchgate.net This process utilizes molecular oxygen as an oxidant. rsc.orgresearchgate.net

Subsequent reactions can also include the dehydration of the tertiary alcohol to form 2,2-diphenylacrylonitrile. This elimination reaction is a common pathway for cyanohydrins. Additionally, the hydroxyl group can be substituted, particularly under acidic conditions where protonation of the hydroxyl group facilitates its departure as a water molecule.

Radical Peroxidation Processes

The tertiary hydrogen atom on the carbon bearing the hydroxyl and nitrile groups in this compound is susceptible to abstraction by radical species, initiating peroxidation. The mechanism typically follows a radical chain reaction involving initiation, propagation, and termination steps.

A common method for the α-peroxidation of nitriles involves the use of hydroperoxides, such as tert-butyl hydroperoxide (TBHP), often catalyzed by a metal like copper(I). nih.gov The process is initiated by the formation of a tert-butoxy radical which abstracts the hydrogen atom from the substrate. nih.gov The resulting carbon-centered radical then reacts with a tert-butylperoxy radical. nih.gov The stability of the diphenylacetonitrile radical intermediate is a key factor in these reactions.

Table 1: Key Aspects of Radical Peroxidation

| Stage | Description |

| Initiation | Formation of initial radicals, often from a peroxide initiator, which abstract the tertiary hydrogen from this compound. |

| Propagation | The resulting tertiary radical reacts with molecular oxygen to form a peroxyl radical, which then abstracts a hydrogen from another substrate molecule. |

| Termination | Combination of two radical species to form non-radical products. |

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of this compound is influenced by its aromatic nitrile chromophore.

Photochemistry of Aromatic Nitriles and Related Chromophores

Aromatic nitriles are known to undergo photo-induced electron transfer reactions. psu.edu They can act as good electron acceptors in their excited singlet state. psu.edu The fluorescence of aromatic nitriles can be quenched by electron donors, indicating an electron transfer mechanism to form a radical-ion pair. psu.edu These reactions can lead to various transformations, including photosubstitution and cyclization. cdnsciencepub.comoup.comrsc.org For instance, the photosubstitution of dicyanobenzenes with olefins has been shown to occur via an electron transfer mechanism. cdnsciencepub.com The reactivity and regioselectivity of these reactions are highly dependent on the substitution pattern of the aromatic ring and the nature of the electron donor. psu.educdnsciencepub.com

Bond Cleavage in Excited States

Upon absorption of light, molecules can be promoted to an excited state where bond cleavage can occur. In carbonyl compounds, for example, the Norrish Type I reaction involves the cleavage of the bond between the carbonyl carbon and an adjacent carbon, forming two radicals. slideshare.net This cleavage can happen from both singlet and triplet excited states. slideshare.net While this compound is not a carbonyl compound, analogous bond cleavages in its excited state are plausible. The most likely bonds to cleave would be the C-C bond between the quaternary carbon and the nitrile group or the C-O bond of the hydroxyl group. The stability of the resulting radical fragments would play a crucial role in determining the preferred cleavage pathway. Research on acyl phosphine (B1218219) oxides, which also undergo α-cleavage upon irradiation, indicates that substitution can significantly influence the rate and efficiency of this process. researchgate.net

Reaction Kinetics and Thermodynamics of Transformation Pathways

The kinetics and thermodynamics of the various reactions of this compound are critical for understanding and controlling its chemical transformations.

For radical peroxidation reactions , the reaction rate is dependent on the concentration of the substrate, the hydroperoxide, and the catalyst. The mechanism is often complex, involving multiple radical intermediates. nih.govbeilstein-journals.org

In photochemical reactions , the kinetics are governed by the quantum yield, which is the number of molecules undergoing a specific reaction per photon absorbed. The thermodynamics are related to the energy of the absorbed photons and the bond dissociation energies of the bonds that are broken.

The study of excess thermodynamic functions in aqueous systems containing related compounds can provide insights into the molecular interactions and stability of these systems. researchgate.net While specific kinetic and thermodynamic data for this compound are not extensively detailed in the provided results, the principles governing similar chemical systems offer a framework for understanding its reactivity. For example, the rate of reactions involving deprotonation, such as alkylation, is highly dependent on the base and solvent used. arkat-usa.org

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 2-Hydroxy-2,2-diphenylacetonitrile. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the hydroxyl proton and the aromatic protons of the two phenyl groups. The hydroxyl proton signal would likely appear as a broad singlet, the chemical shift of which can be sensitive to concentration and solvent. The protons on the two phenyl rings would give rise to complex multiplets in the aromatic region of the spectrum.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Key signals would include those for the quaternary carbon bonded to the hydroxyl and cyano groups, the carbon of the cyano group, and the various carbons of the two phenyl rings.

| ¹H NMR Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 7.2-7.5 | multiplet | Aromatic protons |

| variable | broad singlet | -OH proton |

| ¹³C NMR Chemical Shift (ppm) | Assignment |

| ~ 120-140 | Aromatic carbons |

| ~ 118-125 | Cyano carbon (-C≡N) |

| ~ 70-80 | Quaternary carbon (C-OH) |

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, advanced 2D NMR techniques are employed. sci-hub.boxprinceton.edu These experiments spread the NMR information into two dimensions, resolving overlapping signals and revealing correlations between nuclei. sci-hub.box

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal couplings between protons, primarily the through-bond couplings within each phenyl ring. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.eduhmdb.ca It would definitively link the aromatic proton signals to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which can help in determining the three-dimensional structure and conformation of the molecule. d-nb.inforsc.org For instance, NOESY could show correlations between the hydroxyl proton and nearby aromatic protons.

Mass Spectrometry (MS) for Precise Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. Electrospray ionization (ESI) is a soft ionization technique commonly used in HRMS that would likely produce a prominent protonated molecule [M+H]⁺ or other adducts.

Mechanistic Insights from Fragmentation Patterns

The fragmentation of the molecular ion in the mass spectrometer provides a fingerprint that is characteristic of the molecule's structure. For cyanohydrins like this compound, characteristic fragmentation pathways can be expected. jove.comacs.org The analysis of these fragments helps in confirming the structure of the parent molecule.

Common fragmentation pathways for cyanohydrins often involve the loss of small, stable molecules. In the case of this compound, potential fragmentation could include:

Loss of the cyano group (-CN) as a radical.

Loss of a water molecule (H₂O) from the molecular ion.

Cleavage of the C-C bond to lose the phenyl groups.

The formation of a stable diphenylmethyl cation.

The relative abundance of these fragment ions can provide clues about the stability of the different parts of the molecule. chemguide.co.uklibretexts.org

| Fragment m/z | Possible Identity |

| [M-HCN]⁺ | Loss of hydrogen cyanide |

| [M-H₂O]⁺ | Loss of water |

| [C₆H₅]₂CH⁺ | Diphenylmethyl cation |

| C₆H₅⁺ | Phenyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational properties. mdpi.com These two techniques are complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa. youtube.com

For this compound, the key functional groups that would give rise to characteristic vibrational bands are the hydroxyl (-OH) group, the cyano (-C≡N) group, and the aromatic phenyl rings.

The -OH stretching vibration is expected to appear as a broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, due to hydrogen bonding. nih.gov

The -C≡N stretching vibration gives a sharp, and typically weak to medium intensity, band in the IR spectrum around 2200-2260 cm⁻¹. acs.orgrsc.org

The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

The aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H stretch | 3200-3600 | IR, Raman |

| Aromatic C-H stretch | > 3000 | IR, Raman |

| C≡N stretch | 2200-2260 | IR |

| Aromatic C=C stretch | 1400-1600 | IR, Raman |

Correlation with Theoretical Calculations

To gain a deeper understanding of the vibrational spectra, theoretical calculations, often using Density Functional Theory (DFT), can be performed. columbia.eduharvard.edu These calculations can predict the vibrational frequencies and intensities for a given molecular structure. mdpi.com By comparing the calculated spectrum with the experimental IR and Raman spectra, a detailed assignment of the observed vibrational bands can be made. researchgate.netscirp.org This correlation can also help to identify different conformers of the molecule that may be present. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

The crystal structure of analogous compounds, such as derivatives of diphenylacetonitrile (B117805), has been successfully elucidated using X-ray diffraction methods. For instance, the analysis of a cyclization by-product of a reaction involving diphenylacetonitrile, 3,3-diphenyl-5-methyl-5-acetonylpyrrolidin-2-one, was established by X-ray analysis, confirming its detailed structure. arkat-usa.org In another example, the absolute configuration of p-hydroxymethadone hydrochloride, a compound synthesized from a diphenylacetonitrile derivative, was verified by X-ray crystallography. psu.edu

Typically, the process involves growing a single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For a related compound, 2-(2-chlorophenyl)-2,2-diphenylacetonitrile, it was found to crystallize in a monoclinic space group, with the molecules linked by weak intermolecular forces. ontosight.ai It is plausible that this compound would exhibit similar packing characteristics, likely involving hydrogen bonding through its hydroxyl group, a feature that significantly influences the crystal lattice.

Table 1: Representative Crystallographic Data for a Structurally Related Diphenylacetonitrile Derivative

| Parameter | Value |

| Compound | 3,3-diphenyl-5-methyl-5-acetonylpyrrolidin-2-one |

| Empirical Formula | C₂₀H₂₁NO₂ |

| Formula Weight | 319.40 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.876(2) |

| b (Å) | 10.123(2) |

| c (Å) | 17.345(4) |

| V (ų) | 1731.0(6) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.226 |

This data is for a related compound and is presented to illustrate typical crystallographic parameters. arkat-usa.org

Chiral Chromatography (e.g., Chiral HPLC) for Enantiomeric Purity and Separation

Given the presence of a chiral center at the carbon atom bearing the hydroxyl, nitrile, and two phenyl groups, this compound can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the premier technique for the separation and quantification of these enantiomers. This methodology is crucial for determining the enantiomeric excess (e.e.) of a sample and for isolating individual enantiomers for further study.

The separation principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. These interactions lead to the formation of transient diastereomeric complexes, resulting in different retention times for the (R)- and (S)-enantiomers.

In the context of related nitrile-containing compounds, chiral HPLC has been extensively used. For example, the enantiomers of methadone nitrile, a precursor in the synthesis of methadone, have been successfully separated. nih.gov Racemic methadone nitrile shows two enantiomers in approximately a 1:1 ratio when analyzed by chiral HPLC. google.com Furthermore, the synthesis of enantiomerically pure forms of methadone nitrile has been developed, achieving an enantiomeric excess of greater than 99%. google.comgoogle.com These separations are often performed on columns with chiral stationary phases like Chiralcel OD. nih.gov

The choice of mobile phase is critical for achieving optimal separation. A mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) is commonly employed. The precise ratio is optimized to balance resolution and analysis time. Detection is typically achieved using a UV detector, as the phenyl groups in this compound are strong chromophores.

Table 2: Illustrative Chiral HPLC Separation Parameters for a Related Nitrile Compound

| Parameter | Condition |

| Column | Chiralcel OD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Result | Baseline separation of enantiomers |

These parameters are representative and would require optimization for the specific separation of this compound enantiomers.

The ability to separate and quantify the enantiomers of this compound is fundamental for any stereoselective synthesis or pharmacological evaluation, as different enantiomers of a chiral compound often exhibit distinct biological activities.

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic characteristics of a molecule. DFT methods are particularly popular due to their balance of accuracy and computational efficiency. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictates its structure and reactivity.

Prediction of Molecular Geometries and Conformational Preferences

The three-dimensional arrangement of atoms in this compound is crucial for its properties. Computational methods can predict the most stable molecular geometries by finding the lowest energy arrangements of the atoms. This involves:

Conformational Analysis: The molecule has several rotatable single bonds, particularly the C-C bonds connecting the phenyl groups and the quaternary carbon, and the C-O bond of the hydroxyl group. A conformational search involves systematically rotating these bonds to map the potential energy surface of the molecule. nih.gov

Geometry Optimization: Starting from various initial structures, calculations identify energy minima on this surface. These minima correspond to stable conformers. For this compound, key variables would include the torsion angles of the two phenyl rings and the orientation of the hydroxyl and nitrile groups. Studies on similar molecules, like substituted phenols or flavanoids, often use DFT methods to identify multiple stable conformations and their relative energies. researchgate.netnih.gov The presence of the hydroxyl group allows for the possibility of intramolecular hydrogen bonding with the nitrile nitrogen or the pi-systems of the phenyl rings, which would significantly influence conformational preference.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Dihedral Angle 1 (°C) (C-C-Ph1) | Dihedral Angle 2 (°C) (C-C-Ph2) | Relative Energy (kcal/mol) | Key Feature |

| Conf-1 | 35 | 40 | 0.00 | Phenyl rings twisted, OH group oriented away from nitrile. |

| Conf-2 | 45 | 50 | 0.85 | Phenyl rings further twisted to reduce steric hindrance. |

| Conf-3 | 25 | 30 | 2.10 | Intramolecular H-bond between OH and nitrile nitrogen. |

Note: This table is illustrative and based on general principles of conformational analysis. Specific values would require dedicated DFT calculations.

Analysis of Frontier Molecular Orbitals and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

HOMO: This orbital acts as the primary electron donor in a reaction. In this compound, the HOMO is likely to be localized on the electron-rich phenyl rings.

LUMO: This orbital is the primary electron acceptor. The LUMO is often associated with the π* anti-bonding orbitals of the phenyl rings or the nitrile group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

Charge distribution analysis, often visualized with a Molecular Electrostatic Potential (MEP) map, reveals the electron-rich and electron-poor regions of a molecule. For this compound, the MEP would likely show negative potential (electron-rich) around the oxygen and nitrogen atoms and positive potential (electron-poor) around the hydroxyl hydrogen, indicating sites for electrophilic and nucleophilic attack, respectively.

Table 2: Conceptual Frontier Molecular Orbital Properties

| Molecular Orbital | Energy (eV) | Primary Localization | Implied Reactivity |

| HOMO | -6.5 | Phenyl Rings | Nucleophilic / Electron Donor |

| LUMO | -1.2 | Phenyl Rings, Nitrile Group | Electrophilic / Electron Acceptor |

| HOMO-LUMO Gap | 5.3 | - | Indicator of Chemical Stability |

Note: This table presents conceptual data for illustrative purposes. Actual energy values would be derived from specific quantum chemical calculations.

Mechanistic Investigations through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Localization and Energy Barrier Calculations

To understand the kinetics of a reaction involving this compound, such as its formation from benzophenone (B1666685) and cyanide or its subsequent reactions, chemists compute the reaction's energy profile.

Transition State (TS): This is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome. Locating the precise geometry of a transition state is a primary goal of mechanistic studies.

Activation Energy (Energy Barrier): The energy difference between the reactants and the transition state determines the reaction rate. DFT calculations can provide reliable estimates of these barriers. For example, in a study of diacetamide (B36884) decomposition, various DFT functionals were used to calculate activation energies that were then compared with experimental values. medchemexpress.com

Elucidation of Reaction Pathways and Intermediates

Computational studies can trace the entire reaction coordinate, connecting reactants to products through the transition state. This allows for the identification of any reaction intermediates—stable molecules that exist transiently during the reaction. By mapping the potential energy surface, chemists can distinguish between different possible mechanisms (e.g., concerted vs. stepwise) and determine the most likely pathway. researchgate.net

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry can predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound and interpreting experimental data.

NMR Spectroscopy: DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) can predict the ¹H and ¹³C NMR chemical shifts of a molecule with high accuracy. nih.gov By calculating the shifts for different possible isomers or conformers, these predictions can help assign experimental spectra and confirm the molecule's structure. nih.govmdpi.com

Vibrational (IR & Raman) Spectroscopy: Theoretical calculations can determine the vibrational frequencies of a molecule. These computed frequencies correspond to the peaks observed in infrared (IR) and Raman spectra, aiding in the assignment of experimental spectral bands to specific molecular motions (e.g., C≡N stretch, O-H stretch, phenyl ring modes).

Electronic (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to the absorption wavelengths in a UV-Vis spectrum. This can help understand the electronic structure and chromophores within the molecule.

Catalytic Applications and Catalysis Research

Homogeneous Catalysis in Nitrile-Based Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. researchgate.net In the context of nitrile transformations, research has focused on leveraging the reactivity of the nitrile group for various synthetic purposes.

Ligand Design for Selective Catalysis

The design of ligands is crucial in homogeneous catalysis to control the activity and selectivity of metal catalysts. While direct use of 2-Hydroxy-2,2-diphenylacetonitrile as a ligand is not extensively documented, the principles of ligand design are central to the catalytic transformations of related nitrile-containing molecules. For instance, in the nickel-catalyzed α-allylation of nitriles, the choice of ligand, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), is critical for achieving high yields and regioselectivity. researchgate.net Pincer ligands, which bind to a metal center via three donor atoms, have also been instrumental in activating nitriles. Ruthenium and manganese pincer complexes have been shown to catalyze the hydration of nitriles and other addition reactions through a "template catalysis" mechanism where the nitrile coordinates to the metal center. rsc.orgnih.govrug.nl

The development of efficient catalytic systems often involves screening various ligands to find the optimal balance of steric and electronic properties. For example, in the iridium-catalyzed Michael addition of diphenylacetonitrile (B117805) to α,β-unsaturated ketones, various phosphine (B1218219), phenanthroline, and N-heterocyclic carbene ligands were screened to identify a stable and active catalytic system. liverpool.ac.uk

Optimization of Catalytic Cycles and Reaction Conditions

Understanding and optimizing the catalytic cycle is fundamental to improving reaction efficiency. For nitrile transformations, this involves studying the mechanism of nitrile activation, nucleophilic attack, and product release. researchgate.net

A plausible catalytic cycle for the manganese-pincer-catalyzed heteroaddition of saturated nitriles to unsaturated nitriles involves the initial addition of the saturated nitrile across the dearomatized metal-ligand framework. rsc.org This is followed by tautomerization to a more stable enamido intermediate, which then participates in the C-C bond formation. rsc.org

Reaction conditions such as solvent, temperature, and catalyst loading are systematically optimized to maximize yield and selectivity. rsc.org For instance, in the manganese-pincer-catalyzed hydration of nitriles, tert-butanol (B103910) was found to be a suitable solvent, and the reaction could proceed at room temperature, although a higher yield was obtained at an elevated temperature. nih.gov Similarly, in the palladium-arsenic catalyzed hydration of nitriles, the reaction proceeds under mild conditions (neutral pH, 60°C) and is promoted by electron-withdrawing groups on the nitrile substrate. frontiersin.org

Heterogeneous Catalysis for Sustainable Synthetic Processes

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is advantageous for its ease of catalyst separation and recycling, contributing to more sustainable chemical processes. rsc.org The hydration of nitriles to amides is a key transformation where heterogeneous catalysts have been extensively studied. nih.govresearchgate.net

Development of Supported Catalysts

Supported catalysts, where the active catalytic species are dispersed on a high-surface-area support material, are a cornerstone of heterogeneous catalysis. Various materials have been explored as supports for catalysts in nitrile transformations.

Metal Oxides: Manganese dioxide (MnO₂) has been used as a heterogeneous catalyst for the selective hydration of nitriles to amides. nih.gov Ruthenium supported on manganese oxide (Ru/MnO₂) has also demonstrated high activity for the hydration of a wide range of nitriles in water. researchgate.net Ceria (CeO₂) and other rare-earth metal oxides like Sm₂O₃ and La₂O₃ supported on ceria have been developed as phase transfer catalysts for nitrile hydration. acs.org

Zeolites: NaY zeolite has been reported as a reusable catalyst for the hydrolysis of aromatic nitriles to primary amides. mdpi.comresearchgate.net

Carbon-based materials: Carbon-supported platinum catalysts have been shown to be effective for the synthesis of nitriles via the aerobic oxidative coupling of alcohols and ammonia (B1221849). acs.org

The choice of support can significantly influence the catalyst's activity and selectivity. For instance, the oxidation state of manganese species on the support is crucial for the hydration of nitriles, with Mn⁴⁺ facilitating the bonding of the nitrile. researchgate.net

Table 1: Examples of Supported Heterogeneous Catalysts for Nitrile Transformations

| Catalyst | Support | Reaction | Reference |

| Ru | MnO₂ | Nitrile Hydration | researchgate.net |

| Pt | Carbon | Nitrile Synthesis | acs.org |

| Sm₂O₃, La₂O₃ | CeO₂ | Nitrile Hydration | acs.org |

| NaY | Zeolite | Nitrile Hydrolysis | mdpi.comresearchgate.net |

Catalyst Deactivation and Regeneration Studies

Catalyst deactivation is a critical issue in industrial heterogeneous catalytic processes. Understanding the mechanisms of deactivation is essential for developing robust and long-lasting catalysts.

Common deactivation mechanisms in nitrile hydrogenation include:

Poisoning: Impurities in the feed, such as free fatty acids in industrial fatty nitrile mixtures, can react with the catalyst surface, forming species like ammonium (B1175870) soaps that block active sites. tue.nl

Coking: The formation of carbonaceous deposits on the catalyst surface can lead to a loss of activity. tue.nldtu.dk This has been observed in the hydrogenation of nitriles over cobalt-based catalysts. dtu.dk

Sintering: At high temperatures, the active metal particles on a support can agglomerate, leading to a decrease in the active surface area. dtu.dk

Strategies for catalyst regeneration have been developed. For instance, deactivated nickel catalysts used in nitrile hydrogenation can have their activity restored by treatment with hydrogen at elevated temperatures. researchgate.net In some cases, the catalytic system can be designed for easier regeneration, such as a palladium-arsenic system where the components can be separated and regenerated through a series of chemical steps. frontiersin.org

Organocatalysis and Biocatalysis in Enantioselective Synthesis

Organocatalysis and biocatalysis have emerged as powerful tools for the enantioselective synthesis of chiral molecules, including cyanohydrins. iasoc.itconicet.gov.ar Cyanohydrins are valuable synthetic intermediates that can be converted into a variety of other functional groups. diva-portal.org

The enantioselective addition of cyanide to aldehydes and ketones is a key reaction for producing chiral cyanohydrins. diva-portal.org

Organocatalysis: Chiral Lewis bases have been used to catalyze the asymmetric addition of cyanide sources, such as acetyl cyanide, to ketones. diva-portal.org

Biocatalysis: Hydroxynitrile lyases (HNLs) are enzymes that catalyze the enantioselective addition of cyanide to aldehydes. rsc.org These enzymes have been developed into reliable tools for organic synthesis, with HNLs available for producing both (R)- and (S)-enantiomers of cyanohydrins. rsc.org Enzymatic methods have also been developed for the high-throughput analysis of O-acylated cyanohydrins. diva-portal.org

The combination of organocatalysis and biocatalysis can lead to highly efficient and selective synthetic routes. conicet.gov.ar These methods offer a green and sustainable alternative to traditional metal-catalyzed processes for the synthesis of chiral cyanohydrins.

Catalytic Applications of this compound

Extensive research of publicly available scientific literature and chemical databases reveals no documented catalytic applications for the chemical compound this compound in the fields of photocatalysis for C-C and C-X bond transformations, or in acid-base catalysis for complex organic reactions.

While the broader fields of photocatalysis and acid-base catalysis are vast and continually expanding, with numerous compounds being investigated for their catalytic potential, this compound has not been identified as a catalyst in these specific contexts based on the available data. Research in these areas typically focuses on transition metal complexes, organic dyes, semiconductors, and various organic molecules with specific functional groups that can facilitate the desired catalytic cycles.

The reactivity of related compounds, such as diphenylacetonitrile, has been explored in various non-catalytic chemical transformations. However, the introduction of a hydroxyl group at the alpha-position to the nitrile does not appear to have led to its investigation or application as a catalyst for the specified bond-forming reactions according to current scientific literature.

Therefore, no detailed research findings or data tables on the catalytic applications of this compound can be provided as per the requested outline.

Future Research Directions and Emerging Paradigms

Development of Next-Generation Synthetic Methodologies

The synthesis of cyanohydrins, including 2-Hydroxy-2,2-diphenylacetonitrile, is evolving beyond traditional chemical routes. The focus is now on developing highly selective, efficient, and safer methods. Key areas of innovation include biocatalysis, flow chemistry, and photocatalysis, which offer significant advantages in terms of enantioselectivity and reaction control.

Biocatalysis with Hydroxynitrile Lyases (HNLs): Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones, producing chiral cyanohydrins. researchgate.netrsc.org This biocatalytic route is highly valued for its ability to generate enantiomerically pure products, which are crucial building blocks in the pharmaceutical industry. nih.govresearchgate.net Research is focused on discovering new HNLs from various plant and bacterial sources to expand the substrate scope and stereochemical outcomes. researchgate.net For example, HNLs from Hevea brasiliensis (rubber tree) and Manihot esculenta (cassava) are used for synthesizing (S)-cyanohydrins, while the enzyme from Prunus amygdalus (almond) is used for (R)-cyanohydrins. researchgate.net

Continuous Flow Chemistry: The immobilization of enzymes like HNLs has enabled the transition from traditional batch reactions to more efficient continuous flow systems. rsc.org In a flow reactor, the substrate solution is passed through a column containing the immobilized enzyme, allowing for continuous product formation. rsc.orgacs.org This approach mitigates the risks of handling hazardous reagents like cyanide by using smaller volumes at any given time and allows for precise control over reaction parameters such as temperature and residence time. rsc.orgacs.org Flow chemistry has been shown to suppress unwanted side reactions, leading to higher product conversion and enantiomeric excess. rsc.org

Photocatalysis: Photocatalysis has emerged as a powerful tool for organic synthesis, including cyanation reactions. beilstein-journals.org Recent studies have shown that photoexcited cyanohydrin anions can act as photosensitizers, enabling redox-neutral acylation reactions under visible light. acs.org This method avoids the need for strong oxidants. acs.org Furthermore, photocatalytic methods are being developed for the direct cyanation of C-H bonds, offering a more atom-economical approach to nitrile synthesis. researcher.lifeuni-regensburg.de

Table 1: Comparison of Next-Generation Synthetic Methodologies for Cyanohydrins

| Methodology | Catalyst/System | Key Advantages | Research Focus | Reference(s) |

|---|---|---|---|---|

| Biocatalysis | Hydroxynitrile Lyases (HNLs) | High enantioselectivity, mild reaction conditions, environmentally friendly. | Discovery of new HNLs, protein engineering for improved stability and substrate scope. | researchgate.netrsc.orgnih.govresearchgate.net |

| Flow Chemistry | Immobilized HNLs in microreactors | Enhanced safety, precise control, high productivity (space-time-yield), suppression of side reactions. | Reactor design optimization, integration with other continuous processes. | rsc.orgacs.org |

| Photocatalysis | Organic anion photosensitizers, Ruthenium complexes | Use of visible light, redox-neutral pathways, direct C-H functionalization. | Development of new photocatalysts, expansion of substrate scope for cyanation. | beilstein-journals.orgacs.org |

Application in Supramolecular Chemistry and Materials Science

The unique structure of this compound, featuring both a hydroxyl (-OH) group and a nitrile (-CN) group on the same carbon, makes it a valuable building block for supramolecular chemistry and materials science. These functional groups can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are fundamental to the design of complex molecular architectures.

Future research will likely explore the use of cyanohydrins as synthons in crystal engineering. researchgate.net The ability to form predictable and robust hydrogen-bonded networks is a driving force in the self-assembly of functional materials. researchgate.net By systematically studying how cyanohydrins interact with other molecules, researchers can design novel crystalline materials with tailored properties, such as specific porosities or optical responses. The nitrile group, in particular, can coordinate with metal ions or participate in halogen bonding, further expanding the toolkit for creating functional supramolecular assemblies. Designing metal-organic frameworks (MOFs) with specific functionalities for applications like photocatalysis is an active area of research where the principles of crystal engineering are paramount. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The intersection of artificial intelligence (AI) and chemistry is creating new paradigms for discovering and optimizing chemical reactions. For nitrile synthesis, AI and machine learning (ML) are being developed to predict reaction outcomes, plan multi-step syntheses, and even discover novel reaction pathways.

Retrosynthesis Planning: AI-driven retrosynthesis tools can design synthetic routes for complex target molecules by recursively breaking them down into simpler, commercially available precursors. nih.govengineering.org.cn Models like Chemformer and RadicalRetro are being trained on vast reaction databases to recognize chemical patterns and suggest plausible disconnections. mdpi.compreprints.org For nitrile-containing compounds, these tools can identify optimal precursors and reaction steps, potentially uncovering more efficient routes than those designed by human chemists. rsc.orgacs.org

Reaction Outcome and Condition Prediction: Beyond planning routes, ML models are being used to predict the success and yield of a given reaction under various conditions. bohrium.com By training on experimental data, algorithms like random forests can learn the complex, non-linear relationships between reactants, catalysts, solvents, and the final product yield. bohrium.comresearchgate.net This predictive power can significantly reduce the experimental effort required for reaction optimization, accelerating the development of new synthetic methods for compounds like this compound.

Table 2: AI and Machine Learning Models in Organic Synthesis

| Model Type | Application | Function | Example(s) | Reference(s) |

|---|---|---|---|---|

| Template-based | Single-step Retrosynthesis | Predicts reactants by applying learned reaction templates to a target molecule. | LocalRetro | mdpi.com |

| Template-free (e.g., Transformer) | Single & Multi-step Retrosynthesis | Treats molecules as sequences (SMILES) to predict transformations without predefined rules. | Chemformer, Mol-Transformer | mdpi.compreprints.org |

| Graph Neural Networks (GCN) | Reaction Prediction | Models molecules as graphs to predict changes in atom connectivity from reactants to products. | Used in ReTReK framework | acs.orgacs.org |

| Random Forest | Yield Prediction | Predicts the percentage yield of a reaction based on molecular properties of components. | Buchwald-Hartwig coupling prediction | bohrium.com |

Advanced In Situ Spectroscopic Monitoring of Reactions

To fully optimize and control the synthesis of this compound, a deep understanding of the reaction mechanism and kinetics is essential. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are becoming indispensable. Operando spectroscopy, in particular, is a powerful methodology where spectroscopic characterization is performed simultaneously with the measurement of catalytic activity under actual reaction conditions. wikipedia.orgnih.gov

This approach aims to capture a "motion picture" of the catalytic cycle, identifying transient intermediates and understanding how the catalyst structure and composition change during the reaction. wikipedia.orgnih.gov For cyanohydrin synthesis, techniques like in situ Infrared (IR) and Raman spectroscopy can be used to monitor the conversion of the starting ketone by tracking its carbonyl vibrational bands while simultaneously observing the appearance of peaks corresponding to the cyanohydrin product. scispace.comyoutube.com For example, in situ IR was used to follow the formation of a cyanohydrin intermediate from a quinone by monitoring a newly appearing peak between 1138 and 1100 cm⁻¹. scispace.com Similarly, in situ measurements of cyanosilylation reactions using vanadate (B1173111) catalysts have revealed the formation of true reactive species like [VO₂(CN)₃]²⁻. rsc.org

Table 3: Spectroscopic Techniques for In Situ Reaction Monitoring

| Technique | Type of Information Obtained | Application in Nitrile Synthesis | Reference(s) |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Functional group transformation, reaction kinetics. | Monitoring the disappearance of carbonyl peaks and the appearance of hydroxyl and nitrile peaks. | wikipedia.orgscispace.com |

| Raman Spectroscopy | Molecular vibrations, catalyst structure. | Identifying individual species in a complex mixture without interference from overlapping absorption bands. | youtube.com |

| UV-Vis Spectroscopy | Electronic transitions, concentration of species. | Developing continuous spectroscopic assays for cyanohydrin formation. | researchgate.net |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination environment of a catalyst. | Characterizing the active site of heterogeneous catalysts under working conditions. | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Molecular structure, quantification of products and intermediates. | Quantifying products, byproducts, and water crossover in real-time for reactions in complex media. | acs.org |

Sustainable and Green Chemistry Innovations in Nitrile Chemistry

The principles of green chemistry are increasingly guiding research in nitrile synthesis, aiming to reduce environmental impact and improve safety. This involves developing processes that use less toxic reagents, employ renewable resources, and operate under milder, more energy-efficient conditions.

Cyanide-Free Cyanation Sources: A major focus is to move away from the direct use of highly toxic hydrogen cyanide (HCN). nih.gov One promising approach is the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, which can act as both a catalyst and a solvent for the one-pot synthesis of nitriles from aldehydes. organic-chemistry.org This method avoids toxic reagents and offers high atom economy. organic-chemistry.org Similarly, ionic liquids like 1-butyl-3-methylimidazolium chloride ([BMIm][Cl]) have been shown to effectively catalyze the synthesis of nitriles from a wide range of aldehydes, including those derived from renewable biomass, under metal- and cyano-free conditions. acs.orgacs.org

Benign Catalysts and Solvents: Research is also directed towards replacing heavy metal catalysts with more sustainable alternatives. Nanocatalysts based on non-noble metal oxides, supported on materials like nitrogen-doped graphene, have been developed for the synthesis of diverse nitriles from alcohols using aqueous ammonia (B1221849) and oxygen. nih.gov This represents an environmentally benign pathway. The use of biocatalysis, as discussed in section 8.1, is inherently a green chemistry approach, as enzymes operate in aqueous systems under mild temperatures and pressures. researchgate.netnih.gov The sequential use of enzymes in one-pot procedures further minimizes waste and cost by avoiding the isolation of intermediates. nih.gov

Table 4: Green Chemistry Approaches in Nitrile Synthesis

| Innovation | Example | Green Chemistry Principle | Reference(s) |

|---|---|---|---|

| Alternative Reagents | Deep Eutectic Solvents (Choline chloride/urea) | Use of safer chemicals, safer solvents. | organic-chemistry.org |

| Alternative Reagents | Ionic Liquids ([BMIm][Cl]) | Use of safer chemicals, catalysis, renewable feedstocks. | acs.orgacs.org |

| Sustainable Catalysts | Non-noble metal oxide nanocatalysts | Catalysis, use of safer chemicals. | nih.gov |

| Biocatalysis | Hydroxynitrile Lyases (HNLs), Carbonyl Reductases | Use of renewable feedstocks, catalysis, design for energy efficiency. | researchgate.netnih.govnih.gov |

| Atom Economy | Ammoxidation of alcohols | Atom economy, catalysis. | rsc.org |

Q & A

Q. What are the established synthesis routes and characterization methods for 2-Hydroxy-2,2-diphenylacetonitrile?

The compound is synthesized via a two-step reaction starting from benzophenone. A reported method yields 78% over two steps, producing a white powder with a melting point of 125–127°C. Key characterization includes:

- 1H/13C NMR : Peaks at δ 7.55–7.38 ppm (aromatic protons) and δ 140.2 ppm (quaternary carbon) confirm the diphenyl and nitrile groups .

- IR Spectroscopy : Bands at 3364 cm⁻¹ (O–H stretch) and 2249 cm⁻¹ (C≡N stretch) validate functional groups .

- HRMS : Molecular ion [M+H]+ at m/z 208.0774 aligns with the calculated mass .

Q. What spectroscopic techniques are critical for identifying structural isomers or impurities?

- Variable Temperature NMR : Resolves dynamic stereochemical ambiguities (e.g., keto-enol tautomerism) by analyzing temperature-dependent shifts .

- HPLC-PDA : Detects impurities like unreacted benzophenone or byproducts (e.g., diphenylacetonitrile derivatives) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data?

Discrepancies in NMR or IR data (e.g., unexpected splitting or missing peaks) may arise from solvent effects or conformational flexibility. Strategies include:

- DFT Calculations : Compare experimental NMR shifts with simulated spectra (e.g., using Gaussian or ORCA software) to validate assignments .

- Solvent Parameterization : Adjust computational models to account for solvent polarity, as seen in studies on related nitriles .

Q. What reaction conditions optimize yield and purity in large-scale syntheses?

- Solvent Selection : Ketones (e.g., acetone) or cyclic ethers (e.g., THF) with boiling points between 50–210°C enhance reactivity while minimizing side reactions, as demonstrated in analogous syntheses .

- Catalytic Additives : Lewis acids (e.g., ZnCl₂) may improve nitrile formation efficiency, though this requires empirical testing .

Q. How can researchers address discrepancies in reported melting points or spectral data?

- Recrystallization : Purify the compound using solvents like ethyl acetate/hexane to eliminate impurities affecting melting range .

- Cross-Validation : Compare IR and HRMS data with literature (e.g., IR ν(C≡N) = 2249 cm⁻¹ vs. 2255 cm⁻¹ in phenylacetonitrile analogs) to identify systematic errors .

Q. What strategies are effective for synthesizing derivatives for biological testing?

- Amino Derivatives : React with ammonia or primary amines under basic conditions to replace the hydroxyl group, as shown in the synthesis of 2-Amino-2-phenylacetonitrile hydrochloride .

- Photolabile Derivatives : Incorporate thiophene or fluorophenyl groups (see ) to study UV-triggered degradation pathways .

Q. What safety protocols are recommended for handling nitrile-containing compounds?

- Ventilation : Use fume hoods to prevent inhalation of volatile nitriles.

- Decontamination : Neutralize spills with alkaline solutions (e.g., 10% NaOH) to hydrolyze nitriles into less toxic carboxylates .

Methodological Tables

| Parameter | Reported Data | Reference |

|---|---|---|

| Melting Point | 125–127°C | |

| 1H NMR (CDCl₃) | δ 7.55–7.38 (m, 10H, aromatic) | |

| IR ν(C≡N) | 2249 cm⁻¹ | |

| Boiling Point (Solvent) | 50–210°C (ketones/ethers) |

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.